Cas no 2549018-17-7 (N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine)

N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine structure
2549018-17-7 structure
Product name:N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
CAS No:2549018-17-7
MF:C19H27N5
Molecular Weight:325.45118355751
CID:5312158
PubChem ID:154583310

N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • N,N,4-Trimethyl-6-[4-(1-phenylethyl)-1-piperazinyl]-2-pyrimidinamine
    • 2549018-17-7
    • AKOS040709155
    • F6619-4748
    • N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
    • インチ: 1S/C19H27N5/c1-15-14-18(21-19(20-15)22(3)4)24-12-10-23(11-13-24)16(2)17-8-6-5-7-9-17/h5-9,14,16H,10-13H2,1-4H3
    • InChIKey: PSONERPHUDJQPU-UHFFFAOYSA-N
    • SMILES: N1(C(C)C2C=CC=CC=2)CCN(C2C=C(C)N=C(N(C)C)N=2)CC1

計算された属性

  • 精确分子量: 325.22664588g/mol
  • 同位素质量: 325.22664588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 374
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • XLogP3: 3.2

じっけんとくせい

  • 密度みつど: 1.125±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 481.2±55.0 °C(Predicted)
  • 酸度系数(pKa): 9.50±0.10(Predicted)

N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6619-4748-5mg
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
5mg
$103.5 2023-09-07
Life Chemicals
F6619-4748-15mg
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
15mg
$133.5 2023-09-07
Life Chemicals
F6619-4748-20μmol
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-4748-40mg
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
40mg
$210.0 2023-09-07
Life Chemicals
F6619-4748-75mg
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
75mg
$312.0 2023-09-07
Life Chemicals
F6619-4748-3mg
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
3mg
$94.5 2023-09-07
Life Chemicals
F6619-4748-2mg
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
2mg
$88.5 2023-09-07
Life Chemicals
F6619-4748-2μmol
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6619-4748-30mg
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
30mg
$178.5 2023-09-07
Life Chemicals
F6619-4748-100mg
N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
2549018-17-7
100mg
$372.0 2023-09-07

N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine 関連文献

N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amineに関する追加情報

N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine: A Comprehensive Overview

The compound with CAS number 2549018-17-7, commonly referred to as N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of pyrimidine, a heterocyclic aromatic compound, and is characterized by its complex structure, which includes a piperazine ring and various substituents that contribute to its unique properties. Recent studies have highlighted its potential applications in drug discovery and development, particularly in the context of targeting specific biological pathways.

N,N,4-trimethyl substituents on the pyrimidine ring play a crucial role in modulating the compound's physicochemical properties, such as solubility and lipophilicity. These attributes are essential for its bioavailability and efficacy in biological systems. The presence of a piperazine ring further enhances its structural complexity and functional versatility. Piperazine is a six-membered ring containing two nitrogen atoms, which can act as hydrogen bond donors or acceptors, thereby influencing the compound's interactions with biomolecules.

The 1-(phenylethyl) group attached to the piperazine ring introduces additional steric and electronic effects. This substituent not only increases the molecule's lipophilicity but also contributes to its ability to penetrate cellular membranes. Recent research has demonstrated that such structural modifications can significantly impact the compound's pharmacokinetic profile, making it a promising candidate for therapeutic interventions.

In terms of synthesis, N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to achieve high yields and selectivity. For instance, a recent study reported the use of microwave-assisted synthesis to streamline the reaction process, thereby reducing reaction time and enhancing product purity.

From an application standpoint, this compound has shown potential in several areas. In pharmacology, it has been investigated as a potential inhibitor of various enzymes and receptors. For example, studies have demonstrated its ability to modulate kinase activity, which is critical in pathways associated with cancer progression. Additionally, its role as an antagonist or agonist at specific G-protein coupled receptors (GPCRs) has been explored in preclinical models.

Recent advancements in computational chemistry have further elucidated the molecular interactions of N,N,4-trimethyl-pyrimidinamine derivatives with their target proteins. These studies have provided insights into the binding modes and key residues responsible for ligand recognition. Such information is invaluable for designing more potent and selective analogs.

In terms of toxicity studies, N,N,4-trimethyl-pyrimidinamine derivatives have undergone preliminary evaluations to assess their safety profiles. Results indicate that while they exhibit moderate cytotoxicity against certain cell lines, further optimization may be required to minimize off-target effects and improve therapeutic indices.

Looking ahead, the development of N,N,4-trimethyl-pyrimidinamine derivatives holds promise for addressing unmet medical needs in oncology and other therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical practice.

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